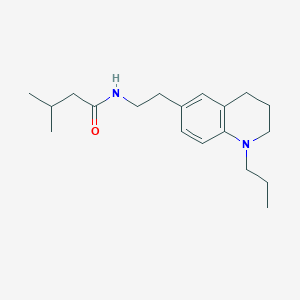
3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a tetrahydroquinoline moiety, which is a partially saturated derivative of quinoline, and a butanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Moiety: : The initial step involves the synthesis of 1-propyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the catalytic hydrogenation of 1-propylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
-
Alkylation: : The next step is the alkylation of the tetrahydroquinoline derivative with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain. This reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
-
Amidation: : The final step involves the reaction of the alkylated tetrahydroquinoline with 3-methylbutanoyl chloride to form the desired amide. This reaction is usually performed in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve continuous flow reactors for hydrogenation and alkylation steps, and the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste minimization strategies, would also be implemented to enhance sustainability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaH.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated amides.
科学研究应用
-
Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly as a central nervous system (CNS) agent due to the presence of the tetrahydroquinoline moiety, which is known for its pharmacological activity.
-
Materials Science: : The amide functionality and the complex structure could make it useful in the design of novel polymers or as a building block in supramolecular chemistry.
-
Biological Studies: : It could be used as a probe to study the interaction of amides with biological macromolecules, providing insights into protein-ligand interactions.
作用机制
The mechanism of action of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes in the CNS, modulating their activity. The tetrahydroquinoline moiety could interact with aromatic residues in proteins, while the amide group could form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-propyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the amide functionality.
3-methylbutanamide: Contains the same amide group but lacks the tetrahydroquinoline moiety.
Uniqueness
The unique combination of the tetrahydroquinoline and amide functionalities in 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide provides a distinct set of chemical properties and potential biological activities that are not present in the individual components or simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-4-11-21-12-5-6-17-14-16(7-8-18(17)21)9-10-20-19(22)13-15(2)3/h7-8,14-15H,4-6,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHHWXNOVZFGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

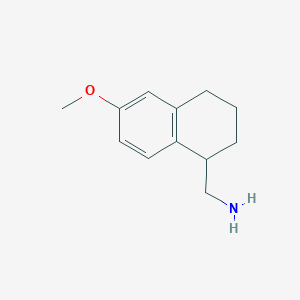
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2933318.png)
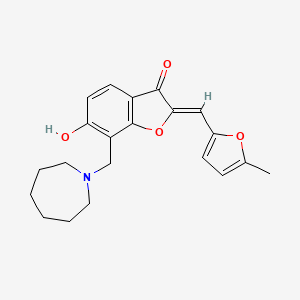
![5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2933322.png)
![(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2933323.png)
![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2933324.png)
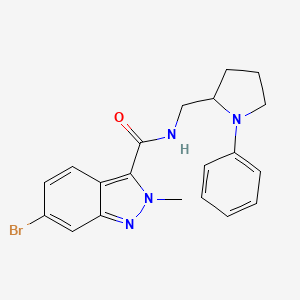
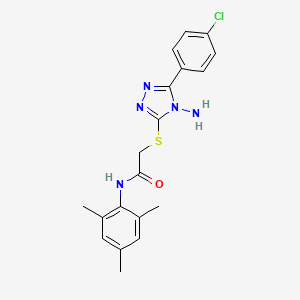
![(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2933327.png)
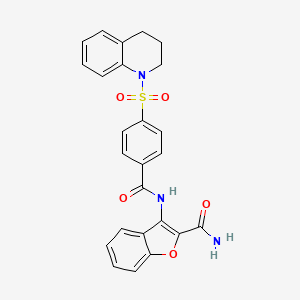

![3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2933337.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2933338.png)
